![molecular formula C12H16NNaO6S B8004194 Faropenem sodium hydrate](/img/structure/B8004194.png)
Faropenem sodium hydrate
説明
Faropenem sodium hydrate is a compound with the molecular formula C12H16NNaO6S . It belongs to the penem group of antibiotics and is prescribed for oral usage . It is an ultra-broad spectrum, β-lactamase resistant, β-lactam antibiotic active against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of Faropenem involves treating a compound of Formula II with an alkali metal salt of a substituted or unsubstitified C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . The reaction mixture is then treated with water and a water miscible solvent, and a hydrate of an alkali metal salt of Faropenem is isolated from the reaction mass .Molecular Structure Analysis
The molecular structure of Faropenem sodium hydrate is characterized by a 2D structure and a 3D conformer . The IUPAC name is sodium; (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate .Physical And Chemical Properties Analysis
Faropenem sodium hydrate has a molecular weight of 325.32 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 3 . Its exact mass is 325.05960269 g/mol .科学的研究の応用
Side Effects and Pharmacokinetics :
- A rare side effect of faropenem is pedal edema, as observed in patients with chronic kidney disease and diabetes treated for urinary tract infections caused by Escherichia coli (Gupta, Tiwari, Mahajan, & Khaira, 2009).
- Pharmacokinetic studies in Chinese healthy volunteers have shown that the plasma concentration-time curves of Faropenem fit a one-compartment model, with parameters like maximum concentration and area under the curve increasing with dose. No significant pharmacokinetic differences were observed between male and female subjects (Hou Yan-ning, 2006).
Antibiotic Resistance and Use :
- Concerns about increasing antibiotic resistance due to overuse have been raised, especially given faropenem's oral bioavailability and broad spectrum. This is particularly pertinent in the context of its use in children (Dharmapalan & Chandy, 2022).
Clinical Efficacy :
- In clinical trials, faropenem sodium has been shown to be an effective and safe treatment for acute bacterial infections, including respiratory and urinary tract infections (Hu Fu-ding, 2009).
- Another study found that a 7-day treatment regimen with faropenem for acute uncomplicated cystitis showed superior microbiological response rates compared to a 3-day regimen (Hamasuna et al., 2014).
Potential in Tuberculosis Treatment :
- Faropenem has been identified as a potential candidate for the therapy of drug-resistant tuberculosis, showing superior activity against Mycobacterium tuberculosis, including a rapid cytolysis of single cells (Dhar et al., 2014).
作用機序
特性
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.Na.H2O/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;/h5-7,11,14H,2-4H2,1H3,(H,16,17);;1H2/q;+1;/p-1/t5-,6-,7+,11-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVCMPZCIOKGW-VIDQLUEFSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNaO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Faropenem sodium hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。